REACTION_CXSMILES
|
[NH:1]([C:3]1[C:12]2[C:7](=[CH:8][C:9]3C[C:10]=3[CH:11]=2)[C:6](O)=[C:5](O)[N:4]=1)[NH2:2].[CH:16]([O-])([O-:20])[O:17]CC.[CH2:22](O)CCC>>[CH2:16]1[O:20][C:10]2[CH:11]=[C:12]3[C:7]([CH:6]=[CH:5][N:4]4[CH:22]=[N:2][N:1]=[C:3]43)=[CH:8][C:9]=2[O:17]1
|
Name
|
1-Hydrazino-6,7-methylenedioxylisoquinoline
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
N(N)C1=NC(=C(C2=CC3=C(C=C12)C3)O)O
|
Name
|
ethyl orthoformate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OCC)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for five hours in 70 ml
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
in vacuo and recrystallization from toluene
|
Type
|
CUSTOM
|
Details
|
provided the product in a yield of 71%
|
Name
|
|
Type
|
|
Smiles
|
C1OC=2C=C3C=CN4C(C3=CC2O1)=NN=C4
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |